N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound that features a quinazoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzo[d][1,3]dioxole derivatives with appropriate quinazoline precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo and thioxo groups to their corresponding alcohols and thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antitumor properties.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with cellular targets. The compound is believed to induce apoptosis in cancer cells by causing cell cycle arrest at the S-phase and G2/M-phase . This is achieved through the modulation of various signaling pathways and molecular targets, including tubulin polymerization and microtubule stabilization.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also exhibit antitumor activity and share structural similarities with the quinazoline derivative.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds are studied for their anticancer properties and have similar structural motifs.
Uniqueness
N,3-bis(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific quinazoline core structure combined with benzo[d][1,3]dioxole moieties. This unique combination contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H19N3O6S |
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Molecular Weight |
489.5 g/mol |
IUPAC Name |
N,3-bis(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H19N3O6S/c29-23(26-10-14-1-5-19-21(7-14)33-12-31-19)16-3-4-17-18(9-16)27-25(35)28(24(17)30)11-15-2-6-20-22(8-15)34-13-32-20/h1-9H,10-13H2,(H,26,29)(H,27,35) |
InChI Key |
FKEPBIONXZBABP-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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